2-Mercapto-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of 2-Mercapto-4(3H)-quinazolinone and its derivatives involves various strategies, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones, highlighting their significance as bifunctional substrates for regioselective annulation processes. These methods allow for the construction of polyheterocyclic structures, showcasing the compound's versatility and potential for creating complex molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4(3H)-quinazolinone is characterized by the presence of a fused heterocyclic system, combining a benzene ring with a pyrimidine ring. This structural feature is crucial for its biological activity, as variations in the substitution pattern on the quinazolinone nucleus can significantly influence the compound's chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazolinone derivatives, including 2-Mercapto-4(3H)-quinazolinone, undergo a variety of chemical reactions, leveraging their nucleophilic and electrophilic centers. The S-arylation of 2-mercaptobenzazoles represents a key modification route, enhancing their biological and pharmacological properties. This method is advantageous due to its broad substrate scope, high generality, and the production of compounds with diverse biological activities (Vessally et al., 2018).
Physical Properties Analysis
The physical properties of 2-Mercapto-4(3H)-quinazolinone, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the mercapto (thiol) group contributes to its reactivity and solubility in organic solvents, facilitating its use in various synthetic and pharmaceutical applications.
Chemical Properties Analysis
2-Mercapto-4(3H)-quinazolinone exhibits a range of chemical properties, including nucleophilicity due to the thiol group, which allows for subsequent chemical transformations and the synthesis of complex derivatives with enhanced biological activities. Its chemical behavior underlines the compound's role as a versatile building block in organic synthesis, particularly in the construction of molecules with potential pharmacological applications.
For more insights and detailed information on 2-Mercapto-4(3H)-quinazolinone and related compounds, their synthesis, molecular structure, and properties, the following references provide comprehensive overviews and specific case studies:
Scientific Research Applications
Spectroscopic Analysis and Molecular Properties :
- Vibrational Spectroscopy : The compound's FTIR and FT-Raman spectra have been recorded, and density functional theory (DFT) has been used to obtain optimized geometry, frequency, and intensity of vibrational bands. This helps in understanding the molecular structure and properties of 2-Mercapto-4(3H)-quinazolinone (Prabavathi & Senthil Nayaki, 2014).
Biological and Pharmacological Activities :
- Monoamine Oxidase Inhibitors : Derivatives of 2-Mercapto-4(3H)-quinazolinone have been synthesized and evaluated as potential inhibitors of human monoamine oxidase enzymes, suggesting their potential use in treating neurodegenerative disorders such as Parkinson's disease (Qhobosheane et al., 2018).
- Antitumor Activities : Certain derivatives have shown promising in vitro antitumor activity against a range of cancer cell lines, including lung, CNS, and breast cancer cells, indicating their potential as therapeutic agents (El-Azab et al., 2017).
- Anti-inflammatory and Analgesic Activities : Synthesized derivatives have been assessed for their in vivo anti-inflammatory and analgesic activities, as well as in vitro inhibition of cyclooxygenase COX-1/COX-2, suggesting potential for developing new anti-inflammatory and analgesic drugs (Abdel-Aziz et al., 2016).
Chemical Synthesis and Material Science :
- Synthesis of Novel Complexes : 2-Mercapto-4(3H)-quinazolinone has been used to synthesize various metal complexes, which could have implications in material science and catalysis (Gupta & Dikshit, 1985).
- Green Chemistry : It has been involved in green chemistry applications, such as the synthesis of Quinazolinone derivatives using β-cyclodextrin in an aqueous medium, promoting environmentally friendly synthetic routes (Puligilla et al., 2022).
Microbial and Antiviral Activities :
- Antimicrobial and Antifungal Activities : Certain derivatives have shown significant antibacterial, antifungal, and anti-HIV activities, indicating their potential as antimicrobial and antiviral agents (Alagarsamy et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEHDNUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160880 | |
Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4(3H)-quinazolinone | |
CAS RN |
13906-09-7 | |
Record name | 2-Mercapto-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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